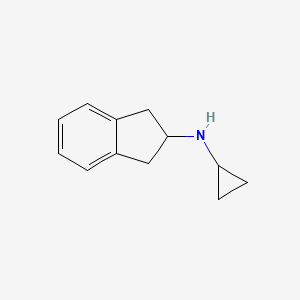

N-cyclopropyl-2,3-dihydro-1H-inden-2-amine

Overview

Description

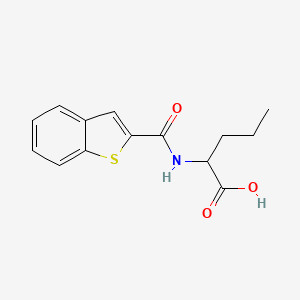

N-cyclopropyl-2,3-dihydro-1H-inden-2-amine is a chemical compound with the CAS Number: 1156777-62-6 . It has a molecular weight of 173.26 .

Synthesis Analysis

The synthesis of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine and its derivatives has been performed in the presence of catalysts . The optimization of neutral rhodium-based catalytic systems by varying the operating conditions and the ligand around the metallic center led to high conversions .Molecular Structure Analysis

The InChI code for N-cyclopropyl-2,3-dihydro-1H-inden-2-amine is 1S/C12H15N/c1-2-4-10-8-12(7-9(10)3-1)13-11-5-6-11/h1-4,11-13H,5-8H2 . The InChI Key is GOLWZRKUWXJVNC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

N-cyclopropyl-2,3-dihydro-1H-inden-2-amine is an oil at room temperature .Scientific Research Applications

Drug Synthesis

N-cyclopropyl-2,3-dihydro-1H-inden-2-amine: is a valuable compound in the synthesis of pharmaceutical drugs. Its structure is conducive to creating bioactive molecules that can interact with various biological targets. The indole nucleus, a component of this compound, is present in many synthetic drug molecules, which are used for treatments that bind with high affinity to multiple receptors .

Catalyst Development

In the field of catalyst development, this compound can be utilized to enhance chemical reactions, particularly in the creation of new materials or chemicals. Its stable structure under various conditions makes it an excellent candidate for catalytic processes .

Material Science

The compound’s properties are explored in material science for the development of new materials with potential applications in electronics, coatings, and other advanced materials. Its molecular structure could contribute to the properties of materials such as conductivity, flexibility, and durability .

Analytical Chemistry

N-cyclopropyl-2,3-dihydro-1H-inden-2-amine: can be used as a standard or reagent in analytical chemistry to identify or quantify substances. Its clear and distinct spectral properties make it suitable for use in spectroscopy and chromatography .

Organic Chemistry Research

This compound is of interest in organic chemistry research where it can be used as a building block for the synthesis of more complex organic molecules. Its reactivity and stability under various conditions make it a versatile reagent for organic transformations .

Biological Studies

Indole derivatives, like N-cyclopropyl-2,3-dihydro-1H-inden-2-amine , have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. This makes them significant in the study of biological pathways and the development of therapeutic agents .

Proteomics

This compound can also be used in proteomics research as a specialty product. It may help in the study of protein expression, function, and structure, contributing to the understanding of various diseases at the molecular level .

Chemical Safety and Handling

Lastly, the compound’s safety profile and handling precautions are essential for research applications. Understanding its physical and chemical properties ensures safe storage, handling, and disposal practices in the laboratory .

Safety and Hazards

The safety information for N-cyclopropyl-2,3-dihydro-1H-inden-2-amine includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

The primary targets of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by N-cyclopropyl-2,3-dihydro-1H-inden-2-amine Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is possible that this compound may affect similar pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine The compound is known to be an oil at room temperature , which could influence its absorption and distribution in the body.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is possible that this compound may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-cyclopropyl-2,3-dihydro-1H-inden-2-amine . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .

properties

IUPAC Name |

N-cyclopropyl-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-4-10-8-12(7-9(10)3-1)13-11-5-6-11/h1-4,11-13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLWZRKUWXJVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2,3-dihydro-1H-inden-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-1-[4-(dimethylamino)phenyl]urea](/img/structure/B1518052.png)

![2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1518059.png)

![3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1518061.png)

![Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B1518075.png)